(S)-2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethanol
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Overview
Description
(2S)-2-Amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with an appropriate amine, followed by reduction . Another method includes the use of trifluoromethylation reactions, which are increasingly important in pharmaceuticals and agrochemicals .
Industrial Production Methods
Industrial production of this compound often involves large-scale nucleophilic substitution reactions, followed by catalytic reduction. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also prevalent in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride-pyridine, 1,3-dibromo-5,5-dimethylhydantoin for trifluoromethylation, and palladium catalysts for cross-coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
(2S)-2-Amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of fluorinated polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The presence of fluorine atoms enhances its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)ethan-1-amine: Similar in structure but lacks the trifluoromethyl group.
Trifluoromethyl ketones: Share the trifluoromethyl group but differ in functional groups and overall structure.
Trifluoromethyl ethers: Contain the trifluoromethyl group but have different reactivity and applications.
Properties
Molecular Formula |
C9H9F4NO |
---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F4NO/c10-7-3-5(9(11,12)13)1-2-6(7)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m1/s1 |
InChI Key |
XAUPWTSTDMVZKL-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)[C@@H](CO)N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(CO)N |
Origin of Product |
United States |
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